Epoprostenol sodium, United States PharmacopeiaReference Standard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epoprostenol sodium, also known as prostaglandin I2 sodium salt, is a pharmaceutical compound used primarily as a vasodilator and inhibitor of platelet aggregation. It is a synthetic analog of prostacyclin, a naturally occurring prostaglandin that plays a crucial role in vascular homeostasis. Epoprostenol sodium is commonly used in the treatment of pulmonary arterial hypertension to improve exercise capacity and symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Epoprostenol sodium is synthesized through a multi-step process that involves the conversion of prostaglandin endoperoxides to prostacyclin. The key steps include:
Epoxidation: The formation of an epoxide ring in the prostaglandin structure.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Esterification: Formation of ester bonds to stabilize the compound.
Sodium Salt Formation: Conversion of the free acid form to its sodium salt form for increased solubility and stability.
Industrial Production Methods
Industrial production of epoprostenol sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification: Multi-step purification processes, including crystallization and chromatography, to remove impurities.
Lyophilization: Freeze-drying to obtain the final lyophilized powder form.
Analyse Des Réactions Chimiques
Types of Reactions
Epoprostenol sodium undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and peracids.
Reducing Agents: Such as lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of epoprostenol, which may have different pharmacological properties .
Applications De Recherche Scientifique
Epoprostenol sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.
Biology: Studied for its role in cellular signaling and vascular biology.
Medicine: Used in clinical research for the treatment of pulmonary arterial hypertension and other cardiovascular diseases.
Mécanisme D'action
Epoprostenol sodium exerts its effects through two primary mechanisms:
Vasodilation: Directly dilates pulmonary and systemic arterial vascular beds, reducing vascular resistance and improving blood flow.
Inhibition of Platelet Aggregation: Prevents the aggregation of platelets, reducing the risk of thrombosis.
The molecular targets involved include prostacyclin receptors (IP receptors) on vascular smooth muscle cells and platelets. Activation of these receptors leads to increased cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and inhibition of platelet aggregation .
Comparaison Avec Des Composés Similaires
Epoprostenol sodium is unique compared to other similar compounds due to its specific pharmacological profile and clinical applications. Similar compounds include:
Iloprost: Another prostacyclin analog used for similar indications but with different pharmacokinetics.
Treprostinil: A prostacyclin analog with a longer half-life and different administration routes.
Beraprost: An orally active prostacyclin analog with distinct pharmacological properties.
Epoprostenol sodium stands out due to its rapid onset of action and specific use in acute settings for pulmonary arterial hypertension .
Propriétés
Formule moléculaire |
C20H31NaO5 |
---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-ylidene]pentanoate |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-8-15(21)10-11-16-17(22)12-18-20(16)14(13-25-18)7-5-6-9-19(23)24;/h7,10-11,15-18,20-22H,2-6,8-9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,14-7-;/t15-,16-,17+,18-,20+;/m0./s1 |
Clé InChI |
OURCVRVJQMLUNA-QFDVFERUSA-M |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1/C(=C\CCCC(=O)[O-])/CO2)O)O.[Na+] |
SMILES canonique |
CCCCCC(C=CC1C(CC2C1C(=CCCCC(=O)[O-])CO2)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.